SOS1 Patent Inclusion Differentiates This 2-Benzylamino Quinazolinone from 3-Substituted or 2,4-Diamino Quinazoline Comparators
The compound falls within the Markush structure of Boehringer Ingelheim's WO2018115380 patent claiming benzylamino-substituted quinazolines as SOS1 inhibitors [1]. The generic formula encompasses 2-((3,4-dichlorobenzyl)amino)quinazolin-4(1H)-one of the core scaffold with benzylamino substitution at the 2-position [1]. In contrast, the closely related 3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone (CAS 353261-76-4), which bears the dichlorobenzyl group at N3 rather than via a 2-amino linker, is not encompassed by this SOS1 patent family because the N3-substituted scaffold lacks the requisite 2-benzylamino pharmacophore for SOS1 catalytic domain engagement [2]. Similarly, the 2,4-diaminoquinazoline PAM 1392 (2,4-diamino-6-(3,4-dichlorobenzylamino)quinazoline, CAS 13794-65-5) shows antimalarial activity with oral efficacy in Plasmodium berghei mouse models [3], but belongs to a distinct chemotype (2,4-diaminoquinazoline) with a divergent target profile (dihydrofolate reductase) that does not intersect with the SOS1 inhibitor pharmacology associated with the 2-aminoquinazolin-4(1H)-one scaffold.
| Evidence Dimension | Patent-based target class association |
|---|---|
| Target Compound Data | Encompassed by WO2018115380 generic Formula (I) as a benzylamino-substituted quinazoline SOS1 inhibitor [1] |
| Comparator Or Baseline | 3-(3,4-Dichlorobenzyl)-4(3H)-quinazolinone (CAS 353261-76-4): Not encompassed by the SOS1 patent; 2,4-diaminoquinazoline PAM 1392 (CAS 13794-65-5): Antimalarial agent targeting DHFR, not SOS1 |
| Quantified Difference | Distinct target pharmacology inferred from patent class assignment; quantitative SOS1 IC50 data for the specific compound not publicly disclosed |
| Conditions | Patent claims define SOS1 inhibitory utility; PAM 1392 antimalarial activity established in P. berghei mouse model [3] |
Why This Matters
For procurement in SOS1/KRAS drug discovery programs, the patent-backed target association provides a rationale for selecting this 2-benzylamino scaffold over non-patented 3-substituted or 2,4-diamino alternatives that lack SOS1 pharmacology.
- [1] Gmachl M, Sanderson M, Kessler D, Kofink C, Netherton M, et al., assignors to Boehringer Ingelheim International GmbH. Novel benzylamino substituted quinazolines and derivatives as SOS1 inhibitors. WO Patent 2018115380 A1, 2018. View Source
- [2] Sigma-Aldrich. 3-(3,4-Dichlorobenzyl)-4(3H)-quinazolinone, CAS 353261-76-4. Product Information. View Source
- [3] Thompson PE, et al. PAM 1392 (2,4-diamino-6-(3,4-dichlorobenzylamino) quinazoline) as a chemotherapeutic agent: Plasmodium berghei, P. cynomolgi, P. knowlesi, and Trypanosoma cruzi. Experimental Parasitology, 1969, 25(1), 32-49. View Source
